molecular formula C23H43N3O2 B12759480 Carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester CAS No. 115547-75-6

Carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester

Cat. No.: B12759480
CAS No.: 115547-75-6
M. Wt: 393.6 g/mol
InChI Key: OSBVXMDCIYAXBO-UHFFFAOYSA-N
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Description

Carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester is a chemical compound with the molecular formula C27H45N3O2 This compound is a derivative of carbamic acid, where the hydrogen atoms are replaced by an octadecyl group and a 1H-pyrazol-4-ylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester typically involves the reaction of octadecylamine with 1H-pyrazol-4-ylmethyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The octadecyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid membranes and affect membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(1H-pyrazol-4-ylmethyl)-, methyl ester
  • Carbamic acid, octadecyl-, methyl ester
  • Carbamic acid, N-(1H-pyrazol-4-ylmethyl)-, octadecyl ester

Uniqueness

Carbamic acid, octadecyl-, 1H-pyrazol-4-ylmethyl ester is unique due to the presence of both the octadecyl group and the 1H-pyrazol-4-ylmethyl ester group. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and potential bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

115547-75-6

Molecular Formula

C23H43N3O2

Molecular Weight

393.6 g/mol

IUPAC Name

1H-pyrazol-4-ylmethyl N-octadecylcarbamate

InChI

InChI=1S/C23H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-23(27)28-21-22-19-25-26-20-22/h19-20H,2-18,21H2,1H3,(H,24,27)(H,25,26)

InChI Key

OSBVXMDCIYAXBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC1=CNN=C1

Origin of Product

United States

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